molecular formula C22H16ClN3O4 B2627107 7-chloro-4-(2-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533878-87-4

7-chloro-4-(2-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No. B2627107
CAS RN: 533878-87-4
M. Wt: 421.84
InChI Key: YPMSCFDBRPAGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-4-(2-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a chemical compound that belongs to the family of benzodiazepines. It is commonly referred to as nitrazolam and is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Synthetic Aspects and Biological Activities

The compound 7-chloro-4-(2-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one belongs to the broader class of 1,4-benzodiazepines, which are significant in pharmaceutical and medicinal chemistry due to their wide range of biological activities. 1,4-Benzodiazepines, including derivatives like the one , have been a focus of synthetic and pharmacological studies owing to their relevance in treating various disorders, such as anxiety, convulsions, and sleep disturbances.

  • Synthetic Approaches and Chemical Properties : Benzodiazepines, including the 7-chloro-4-(2-nitrobenzoyl)-5-phenyl derivative, are synthesized utilizing o-phenylenediamine as a precursor. These compounds are central to the pharmaceutical industry due to their structural diversity and significant biological activities. The synthetic methodologies for these compounds have evolved, with recent reviews summarizing approaches from the last five years, indicating a continued interest in developing efficient synthetic routes for these biologically active moieties (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).

  • Biological Activities and Applications : The benzodiazepine core is known for its various biological activities. While specific studies on 7-chloro-4-(2-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one are not directly cited, the general class of 1,4-benzodiazepines exhibits a range of activities including anticonvulsant, anti-anxiety, sedative, and hypnotic properties. These activities make them valuable in the development of treatments for neurological and psychological disorders. The literature on benzodiazepines highlights their therapeutic potential, with ongoing research into their pharmacological properties and mechanisms of action.

properties

IUPAC Name

7-chloro-4-(2-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4/c23-15-10-11-18-17(12-15)21(14-6-2-1-3-7-14)25(13-20(27)24-18)22(28)16-8-4-5-9-19(16)26(29)30/h1-12,21H,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMSCFDBRPAGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.